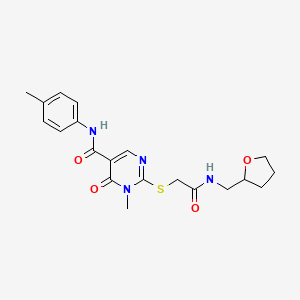
1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Methyl-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with significant potential in pharmacological applications. Its structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. This article will explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
The compound's structure includes a pyrimidine core, an amide group, a thioether linkage, and a tetrahydrofuran moiety. These features contribute to its solubility and reactivity, which are critical for its biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₄O₄S |
| Molecular Weight | 416.5 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 20–70 µM:
| Compound Name | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|
| Compound A | 20 | 40 |
| Compound B | 30 | 50 |
| 1-Methyl Derivative | 40 | 70 |
This data suggests that while the compound's activity is promising, it may not be as potent as traditional antibiotics like ceftriaxone.
Anticancer Activity
Emerging research highlights the potential anticancer properties of pyrimidine derivatives. The compound's unique structure may interact with specific cellular targets involved in cancer progression.
Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylbenzyl 3-pyrimidinamine | Pyrimidine base with methyl group | Antibacterial |
| 2-Oxo-thiazolidine derivatives | Thiazolidine core | Antidiabetic |
| 1-Methyl Derivative | Unique tetrahydrofuran group | Potentially anticancer |
The combination of a tetrahydrofuran group and specific substitutions on the pyrimidine ring distinguishes this compound from others, potentially enhancing its solubility and biological activity.
Propiedades
IUPAC Name |
1-methyl-N-(4-methylphenyl)-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-13-5-7-14(8-6-13)23-18(26)16-11-22-20(24(2)19(16)27)29-12-17(25)21-10-15-4-3-9-28-15/h5-8,11,15H,3-4,9-10,12H2,1-2H3,(H,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIPDOXLWBVQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














